molecular formula C23H21BrO B1529731 Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- CAS No. 510730-18-4

Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-

Cat. No.: B1529731
CAS No.: 510730-18-4
M. Wt: 393.3 g/mol
InChI Key: CBNSSGVJTRUXHP-UHFFFAOYSA-N
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Description

Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- is a useful research compound. Its molecular formula is C23H21BrO and its molecular weight is 393.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(bromomethyl)prop-2-enoxy-diphenylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrO/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16H,1,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNSSGVJTRUXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10 (2.56 g; 7.74 mmol) in CH2Cl2 (75 ml), CBr4 (3.63 g; 10.83 mmol) and triphenylphosphine (2.47 g; 9.31 mmol) were added respectively at 0° C. and the reaction was stirred at room temperature for 40 min. Cooled to 0° C., ethyl acetate (100 mL) and saturated aqueous NaHCO3 (30 mL) were added. The organic layer was separated and washed by saturated aqueous NaCl, and dried over anhydrous Na2SO4. After evaporation of the solvent, the residue was purified by flash column chromatography over silica gel using CH2Cl2-hexane (1:5) as the eluent to afford 11 as white solid (3.02 g; 92% yield): 1H NMR (400 MHz, CDCl3) δ 7.42-7.48 (m, 6H, six of ArH), 7.27-7.33 (m, 6H, six of ArH), 7.20-7.27 (m, 3H, three of ArH), 5.37 (s, 1H, one of C═CH2), 5.31 (s, 1H, one of C═CH2), 4.01 (s, 2H, CH2Br), 3.75 (s, 2H, Ph2COCH2); 13C NMR (100 MHz, CDCl3) δ 143.6, 142.6, 128.4, 127.6, 126.9, 115.8, 86.9, 64.2, 33.5, (9).
Name
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
Reactant of Route 2
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
Reactant of Route 3
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
Reactant of Route 4
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
Reactant of Route 5
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
Reactant of Route 6
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-

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